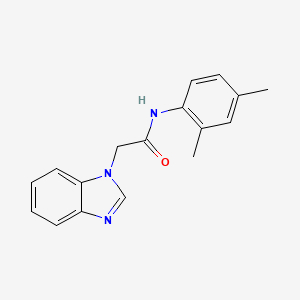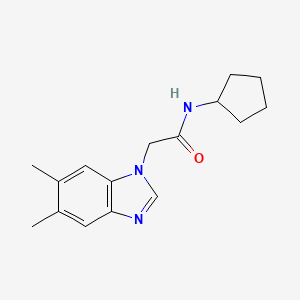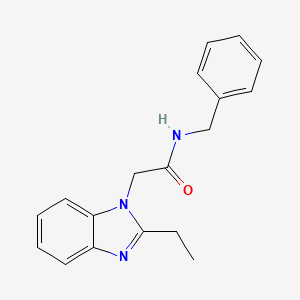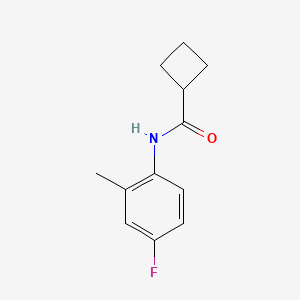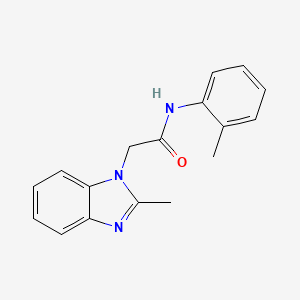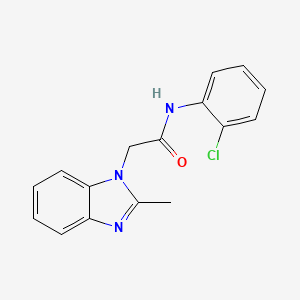
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the modulation of gene expression. HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs by N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene transcription and the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, apoptosis, and differentiation. In cancer cells, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In animal models of neurodegenerative diseases, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to exhibit neuroprotective effects by modulating gene expression and reducing oxidative stress. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to modulate the immune response and exhibit anti-inflammatory effects in animal models of autoimmune diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied in various disease models, which provides a strong scientific basis for its potential therapeutic applications. However, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the optimal dosage and administration route of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide for various diseases are still unclear, which requires further investigation.
将来の方向性
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several potential future directions for its therapeutic applications. One potential direction is the development of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide-based combination therapies for cancer treatment, which can enhance its efficacy and reduce its toxicity. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is needed to investigate the optimal dosage and administration route of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide for various diseases and to develop new formulations to improve its solubility and stability. Additionally, the development of new HDAC inhibitors with improved potency, selectivity, and pharmacokinetic properties is a promising area for future research.
合成法
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide can be synthesized using various methods, including the reaction of 2-chloroaniline with 2-methylbenzimidazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to obtain N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide. The synthesis method of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been optimized to improve its yield and purity.
科学的研究の応用
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors, including N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to modulate the immune response and exhibit anti-inflammatory effects in animal models of autoimmune diseases.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-18-14-8-4-5-9-15(14)20(11)10-16(21)19-13-7-3-2-6-12(13)17/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYCTBISMORQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




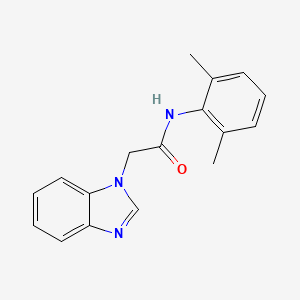
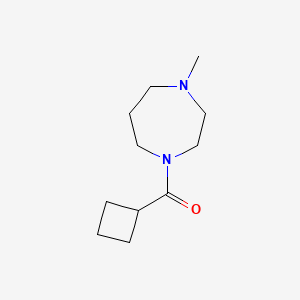
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
